molecular formula C14H21N5O3S B1194485 Siba CAS No. 35899-54-8

Siba

Cat. No.: B1194485
CAS No.: 35899-54-8
M. Wt: 339.42 g/mol
InChI Key: JDDUQGRUPLKDNT-IDTAVKCVSA-N
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Description

Siba, also known as 5’-Deoxy-5’-isobutylthioadenosine, is a synthetic analogue of S-adenosylhomocysteine. It acts as an inhibitor of S-adenosylmethionine-mediated transmethylation. This compound can interfere with a variety of enzymatic activities in vitro, such as S-adenosylhomocysteine hydrolase, methylthioadenosine phosphorylase, and cyclic adenosine monophosphate phosphodiesterase . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Siba, also known as Strand Invasion Based Amplification (this compound), is a novel isothermal nucleic acid amplification technology . Its primary targets are double-stranded DNA molecules . The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide (IO) into the double-stranded target nucleic acid .

Mode of Action

The mode of action of this compound involves a complex sequence of events. An oligonucleotide, known as the invasion oligonucleotide (IO), invades a duplex DNA via the action of a recombinase . This results in the formation of a D-loop recombination structure . The duplex regions peripheral to the IO insertion site dissociate, thereby enabling target-specific primers to bind . A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target .

Biochemical Pathways

The biochemical pathways affected by this compound involve the DNA replication process. The technology manipulates the natural process of DNA replication to achieve its goal of amplifying the target DNA . The recombinase-dependent insertion of the IO into the double-stranded target nucleic acid is a key step in this process .

Pharmacokinetics

The efficiency and speed of the this compound process can be influenced by factors such as the concentration of the target dna, the presence of the necessary enzymes and primers, and the specific conditions under which the reaction is carried out .

Result of Action

The result of this compound’s action is the exponential amplification of the target DNA . This amplification is highly specific and able to distinguish closely-related species with single molecule sensitivity . This makes this compound a powerful tool for applications such as the detection of specific pathogens or genetic markers .

Action Environment

The action environment for this compound is typically a laboratory setting. The reaction is usually carried out at around 37°C, although the exact temperature can vary depending on the specific requirements of the reaction . Environmental factors that can influence the action, efficacy, and stability of this compound include the pH and ionic strength of the reaction buffer, the presence of any inhibitory substances, and the quality and quantity of the target DNA .

Biochemical Analysis

Biochemical Properties

Strand Invasion Based Amplification plays a crucial role in biochemical reactions by enabling the detection and amplification of specific nucleic acid sequences. The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide into the double-stranded target nucleic acid. This process dissociates the duplex regions peripheral to the invasion oligonucleotide insertion site, allowing target-specific primers to bind. A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target. The primers are not substrates for the recombinase and cannot extend the target template in the absence of the invasion oligonucleotide, ensuring high specificity and resistance to non-specific amplification .

Cellular Effects

Strand Invasion Based Amplification influences various cellular processes by enabling the detection of specific nucleic acid sequences within cells. This technology can be used to monitor gene expression, detect mutations, and study cell signaling pathways. By providing a sensitive and specific method for nucleic acid detection, Strand Invasion Based Amplification can help researchers understand cellular metabolism and the impact of genetic changes on cell function .

Molecular Mechanism

The molecular mechanism of Strand Invasion Based Amplification involves the binding of an invasion oligonucleotide to the target nucleic acid, followed by the dissociation of duplex regions and the binding of target-specific primers. The polymerase then extends the primers, leading to exponential amplification of the target nucleic acid. This process is highly specific due to the inclusion of 2′-O-methyl RNA in the invasion oligonucleotide, which ensures that it is not extendible and does not participate in the extension of the target template .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Strand Invasion Based Amplification can change over time due to factors such as stability and degradation of the reagents. The technology is designed to be stable and resistant to non-specific amplification, ensuring consistent results over time. Long-term studies have shown that Strand Invasion Based Amplification maintains its sensitivity and specificity, making it a reliable tool for nucleic acid detection in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Strand Invasion Based Amplification in animal models vary with different dosages of the reagents used. At optimal dosages, the technology provides high sensitivity and specificity for nucleic acid detection. At higher dosages, there may be an increased risk of non-specific amplification or adverse effects on cellular function. It is important to carefully optimize the dosage to achieve the desired results without causing toxicity or other adverse effects .

Metabolic Pathways

Strand Invasion Based Amplification is involved in metabolic pathways related to nucleic acid detection and amplification. The technology interacts with enzymes such as recombinases and polymerases, which play key roles in the amplification process. By enabling the detection of specific nucleic acid sequences, Strand Invasion Based Amplification can provide insights into metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Strand Invasion Based Amplification reagents are transported and distributed based on their interactions with transporters and binding proteins. The invasion oligonucleotide and primers must reach their target nucleic acid sequences to initiate the amplification process. The localization and accumulation of these reagents can impact the efficiency and specificity of the amplification .

Subcellular Localization

The subcellular localization of Strand Invasion Based Amplification reagents is critical for their activity and function. Targeting signals and post-translational modifications can direct the invasion oligonucleotide and primers to specific compartments or organelles within the cell. This localization ensures that the amplification process occurs at the desired site, enhancing the specificity and sensitivity of the technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Siba involves the modification of adenosine derivatives. One common method includes the reaction of adenosine with isobutylthiol under specific conditions to form 5’-Deoxy-5’-isobutylthioadenosine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The production is carried out in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Siba undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Siba has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a probe in biochemical assays.

    Biology: Employed in studies of enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus type 1.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    S-adenosylhomocysteine: A naturally occurring compound with similar inhibitory effects on transmethylation.

    Methylthioadenosine: Another analogue with comparable enzymatic activity interference.

    Cyclic adenosine monophosphate: Shares some pathways and targets with Siba

Uniqueness

This compound is unique due to its synthetic origin and specific inhibitory effects on multiple enzymes involved in transmethylation. Its ability to interfere with a variety of enzymatic activities makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDUQGRUPLKDNT-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957314
Record name 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35899-54-8
Record name 5'-Deoxy-5'-S-isobutylthioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035899548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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